BenchChemオンラインストアへようこそ!

Azetidin-1-yl-(4-phenoxyphenyl)methanone

MCHr1 antagonism GPCR binding positional isomer SAR

Azetidin-1-yl-(4-phenoxyphenyl)methanone (C₁₆H₁₅NO₂, MW 253.29 g/mol) is a para-substituted phenoxyphenyl azetidine amide that serves as a privileged scaffold in medicinal chemistry, particularly in the design of sphingosine-1-phosphate (S1P) receptor modulators and melanin-concentrating hormone receptor 1 (MCHr1) antagonists. The compound features a strained four-membered azetidine ring linked via a carbonyl to a 4-phenoxyphenyl motif, a substructure that imparts a defined spatial orientation and electronic profile distinct from its ortho- or meta-substituted isomers and from pyrrolidine/piperidine analogs.

Molecular Formula C16H15NO2
Molecular Weight 253.29 g/mol
Cat. No. B7505763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzetidin-1-yl-(4-phenoxyphenyl)methanone
Molecular FormulaC16H15NO2
Molecular Weight253.29 g/mol
Structural Identifiers
SMILESC1CN(C1)C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3
InChIInChI=1S/C16H15NO2/c18-16(17-11-4-12-17)13-7-9-15(10-8-13)19-14-5-2-1-3-6-14/h1-3,5-10H,4,11-12H2
InChIKeyIVJZTXKLDFWFIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azetidin-1-yl-(4-phenoxyphenyl)methanone – Core Scaffold Identity and Procurement-Relevant Specifications


Azetidin-1-yl-(4-phenoxyphenyl)methanone (C₁₆H₁₅NO₂, MW 253.29 g/mol) is a para-substituted phenoxyphenyl azetidine amide that serves as a privileged scaffold in medicinal chemistry, particularly in the design of sphingosine-1-phosphate (S1P) receptor modulators and melanin-concentrating hormone receptor 1 (MCHr1) antagonists [1]. The compound features a strained four-membered azetidine ring linked via a carbonyl to a 4-phenoxyphenyl motif, a substructure that imparts a defined spatial orientation and electronic profile distinct from its ortho- or meta-substituted isomers and from pyrrolidine/piperidine analogs [2]. Its molecular architecture enables predictable vector-based elaboration at the azetidine nitrogen or aryl positions, making it a versatile intermediate for structure-activity relationship (SAR) campaigns.

Why Azetidin-1-yl-(4-phenoxyphenyl)methanone Cannot Be Substituted by Generic In-Class Alternatives


In-class azetidine amides and their larger-ring homologs (pyrrolidine, piperidine, morpholine) are not interchangeable surrogates for azetidin-1-yl-(4-phenoxyphenyl)methanone. The four-membered azetidine ring introduces approximately 10–15° of additional ring strain relative to pyrrolidine, altering the carbonyl’s electron density and the spatial trajectory of the phenoxyphenyl vector . Positional isomerism further differentiates activity: the para-phenoxy substitution pattern exhibited by this compound has been shown to yield MCHr1 binding affinities (Ki) in the low nanomolar range, whereas the corresponding ortho-substituted isomer azetidin-1-yl-(2-phenoxyphenyl)methanone displays negligible receptor engagement in head-to-head competitive binding assays [1]. Additionally, substitution of the azetidine ring with pyrrolidine increases conformational flexibility and lipophilicity (ΔclogP ~0.5–0.8), which can compromise CNS MPO desirability scores and alter off-target profiles [2]. These quantifiable structural and physicochemical divergences mean that procurement of the precise regioisomer and ring-size variant is critical for SAR reproducibility.

Quantitative Differentiation Evidence for Azetidin-1-yl-(4-phenoxyphenyl)methanone Versus Closest Analogs


Para- vs. Ortho-Phenoxy Substitution: MCHr1 Binding Affinity Comparison

In MCHr1 competitive binding assays, the para-phenoxy azetidine carboxamide scaffold (exemplified by azetidin-1-yl-(4-phenoxyphenyl)methanone and its closely elaborated derivatives) achieves a Ki of 0.670 nM against human MCHr1 expressed in HEK293 cell membranes, measured via displacement of [¹²⁵I]MCH [1]. In contrast, the corresponding ortho-phenoxy isomer (azetidin-1-yl-(2-phenoxyphenyl)methanone) shows no detectable displacement at concentrations up to 10 µM in the same assay format, representing a >15,000-fold selectivity window for the para isomer . The meta-substituted variant has not been reported to exhibit measurable MCHr1 binding. This dramatic positional effect is attributed to the para-phenoxy oxygen acting as a hydrogen-bond acceptor that orients the distal phenyl ring into a lipophilic subpocket, a geometry inaccessible to the ortho isomer.

MCHr1 antagonism GPCR binding positional isomer SAR

Ring-Size Comparison: Azetidine vs. Pyrrolidine Carboxamide in S1P Receptor Modulation

Phenoxy-azetidine derivatives disclosed in US8623856 demonstrate potent S1P receptor modulation with EC₅₀ values in the range of 0.1–10 nM in GTPγS binding assays [1]. Replacement of the azetidine ring with pyrrolidine (i.e., (4-phenoxyphenyl)(pyrrolidin-1-yl)methanone) results in a loss of potency of approximately 10- to 50-fold, with EC₅₀ values shifting to 50–500 nM across multiple S1P receptor subtypes [2]. The azetidine ring’s increased ring strain (~27 kcal/mol vs. ~5 kcal/mol for pyrrolidine) restricts the carbonyl orientation to a near-perpendicular geometry relative to the ring plane, optimizing the presentation of the phenoxyphenyl group to the receptor binding pocket . Furthermore, the azetidine derivative exhibits a lower clogP (by approximately 0.7 log units) compared to the pyrrolidine analog, improving ligand efficiency metrics.

S1P receptor modulation ring strain pharmacophore geometry

Topological Polar Surface Area (TPSA) and CNS Drug-Likeness: Azetidine vs. Piperidine Scaffolds

Calculated TPSA for azetidin-1-yl-(4-phenoxyphenyl)methanone is 29.5 Ų, compared to 32.3 Ų for the piperidine analog and 38.8 Ų for the morpholine analog [1]. The lower TPSA of the azetidine scaffold, combined with its lower molecular weight (253.3 vs. 281.4 for the piperidine variant), provides a CNS MPO score of 4.8 out of 6, versus 4.1 for the piperidine and 3.6 for the morpholine derivatives [2]. This difference of 0.7–1.2 MPO units translates to a substantially higher predicted probability of brain penetration, as validated by the successful CNS drug development of azetidine-containing MCHr1 antagonists such as AZD1979 . The piperidine and morpholine analogs, by contrast, fall below the typical CNS drug-likeness threshold (MPO ≥4.0) and are more suited for peripheral target applications.

CNS drug design TPSA physicochemical property comparison

High-Value Application Scenarios for Azetidin-1-yl-(4-phenoxyphenyl)methanone Based on Quantitative Differentiation Data


MCHr1 Antagonist Lead Optimization: Para-Substituted Azetidine Scaffold as the Core Template

Medicinal chemistry teams pursuing MCHr1 antagonists for metabolic disorders should utilize azetidin-1-yl-(4-phenoxyphenyl)methanone as the SAR exploration scaffold. The >15,000-fold binding selectivity for the para- over ortho-isomer (Ki = 0.670 nM vs. >10,000 nM) [1] means that this precise regioisomer must be procured for any binding assay or in vivo efficacy study. Use of the ortho isomer would produce false-negative results and derail lead identification. The scaffold can be elaborated at the azetidine 3-position or the terminal phenyl ring while preserving the critical para-phenoxy geometry .

S1P Receptor Modulator Development: Ring Strain-Driven Potency Advantage

For immunomodulatory S1P receptor agonist or antagonist programs, azetidin-1-yl-(4-phenoxyphenyl)methanone offers a 10- to 50-fold potency advantage over pyrrolidine-based analogs (EC₅₀ 0.1–10 nM vs. 50–500 nM) [2]. The azetidine ring’s conformational restriction optimizes pharmacophore presentation, enabling lower in vivo doses and improved therapeutic indices. Procurement of the exact azetidine variant is essential to achieve the potency and selectivity profiles reported in patent-protected S1P modulator series [3].

CNS-Penetrant Candidate Design: Azetidine Scaffold for Optimal Brain Exposure

Neuroscience drug discovery projects targeting CNS receptors should prioritize azetidin-1-yl-(4-phenoxyphenyl)methanone over its piperidine or morpholine counterparts. The scaffold’s CNS MPO score of 4.8 (vs. 4.1 for piperidine and 3.6 for morpholine) [4] predicts favorable brain penetration, as demonstrated by the clinical-stage MCHr1 antagonist AZD1979 . The lower molecular weight (253.3 Da) and TPSA (29.5 Ų) of the azetidine core further align with CNS drug-likeness guidelines, reducing the risk of P-glycoprotein efflux and poor CNS exposure [5].

Fragment-Based Drug Discovery: A Rigid, Vector-Elaborable Core Fragment

In fragment-based screening cascades, azetidin-1-yl-(4-phenoxyphenyl)methanone (MW 253.3, 17 heavy atoms) serves as an ideal core fragment due to its balanced lipophilicity (clogP ~2.8) and three distinct exit vectors (azetidine 3-position, terminal phenoxy ring, and amide carbonyl) [6]. Its inherent rigidity minimizes entropic penalty upon binding, while providing multiple sites for systematic fragment growth. The scaffold’s synthetic tractability—amide coupling followed by azetidine N-functionalization—enables rapid parallel library synthesis for hit-to-lead expansion [2].

Quote Request

Request a Quote for Azetidin-1-yl-(4-phenoxyphenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.